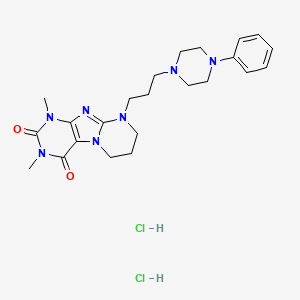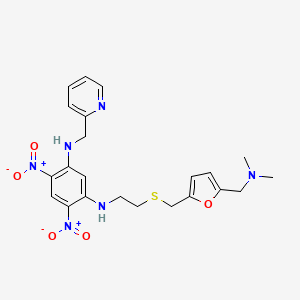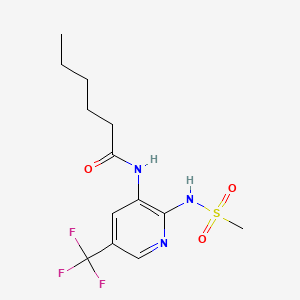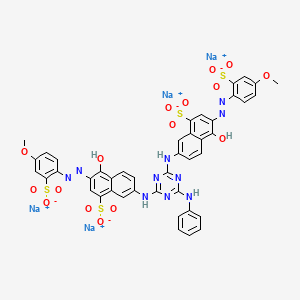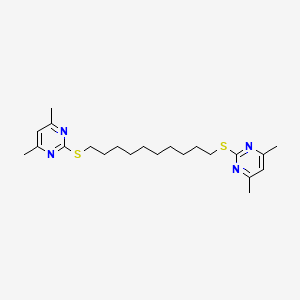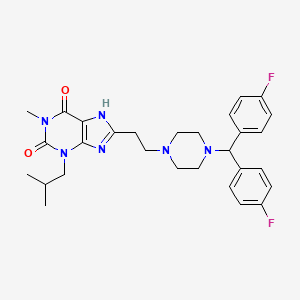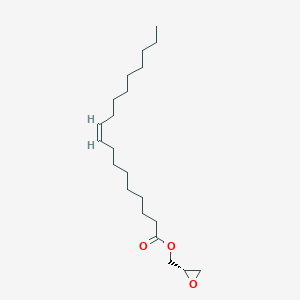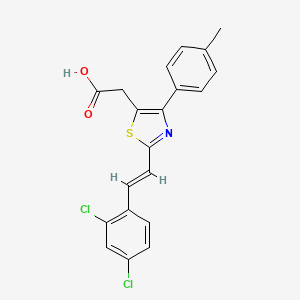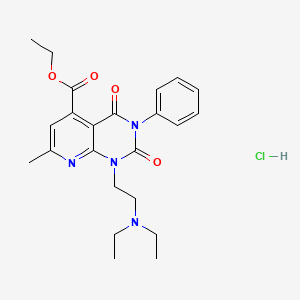
Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-1-(2-(diethylamino)ethyl)-2,4-dioxo-7-methyl-3-phenyl-, ethyl ester, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-1-(2-(diethylamino)ethyl)-2,4-dioxo-7-methyl-3-phenyl-, ethyl ester, monohydrochloride is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives typically involves multi-step processes. One common method includes the use of substituted pyrimidine-4-carboxylic acid derivatives as starting materials. These derivatives undergo various reactions, such as carbonylation, to form the desired pyrido[2,3-d]pyrimidine-5-carboxylic acid .
Industrial Production Methods
Industrial production methods for such compounds often involve the use of palladium-catalyzed carbonylation reactions. For instance, Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an efficient method .
化学反应分析
Types of Reactions
Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives can undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert these compounds into their reduced forms.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substituting agents: Such as halogens (Cl2, Br2) or nitriles (RCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives involves their interaction with specific molecular targets. These compounds can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
相似化合物的比较
Similar Compounds
Similar compounds to pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives include:
Thieno[2,3-d]pyrimidine-4-carboxylic acids: Known for their antimicrobial and anticancer activities.
Pyrimidine-4-carboxylic acids: Used as intermediates in various synthetic processes.
Uniqueness
Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives are unique due to their specific structural features and diverse biological activities. Their ability to undergo various chemical reactions and their potential therapeutic applications make them valuable compounds in scientific research and industry.
属性
CAS 编号 |
131448-15-2 |
|---|---|
分子式 |
C23H29ClN4O4 |
分子量 |
461.0 g/mol |
IUPAC 名称 |
ethyl 1-[2-(diethylamino)ethyl]-7-methyl-2,4-dioxo-3-phenylpyrido[2,3-d]pyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H28N4O4.ClH/c1-5-25(6-2)13-14-26-20-19(18(15-16(4)24-20)22(29)31-7-3)21(28)27(23(26)30)17-11-9-8-10-12-17;/h8-12,15H,5-7,13-14H2,1-4H3;1H |
InChI 键 |
PAPOZAVFGOCOFE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN1C2=NC(=CC(=C2C(=O)N(C1=O)C3=CC=CC=C3)C(=O)OCC)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15186569.png)

